Technical Guide: 3-Aminopropyl N,N-Dimethylcarbamate Hydrochloride (CAS 2260933-08-0)
Technical Guide: 3-Aminopropyl N,N-Dimethylcarbamate Hydrochloride (CAS 2260933-08-0)
[1]
Executive Summary
3-Aminopropyl N,N-dimethylcarbamate hydrochloride (CAS 2260933-08-0) is a specialized bifunctional building block utilized primarily in medicinal chemistry and targeted protein degradation (TPD).[1][2] Structurally, it consists of a primary amine connected via a propyl linker to an O-substituted
This compound serves two distinct roles in drug discovery:
-
Pharmacophore Precursor: The dimethylcarbamate group is a validated motif for acetylcholinesterase (AChE) inhibition, making this compound a scaffold for neurotherapeutic agents.
-
Functional Linker: In PROTAC® (Proteolysis Targeting Chimera) development, it functions as a "warhead-linker" hybrid, providing a stable carbamate attachment point while offering a primary amine for conjugation to E3 ligase ligands or target protein binders.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 2260933-08-0 |
| IUPAC Name | 3-Aminopropyl |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol |
| Structure | |
| Physical State | White to off-white solid (hygroscopic) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa (Predicted) | ~9.5 (Amine), Carbamate is non-ionizable at physiological pH |
Structural Significance
The molecule features a "Reverse Carbamate" orientation relative to standard amino acid protecting groups (e.g., Boc).
-
Standard Boc:
(Carbamate protects the nitrogen). -
CAS 2260933-08-0:
(Carbamate protects/functionalizes the oxygen).
This distinction is critical. The dimethylcarbamate moiety here is not a protecting group intended for removal; it is a stable structural motif often intended to remain in the final drug molecule to modulate metabolic stability or engage target serine residues.
Synthesis & Manufacturing Protocol
Role: Senior Process Chemist
Direct acylation of 3-amino-1-propanol with dimethylcarbamoyl chloride yields a mixture of N-acylated and O-acylated products, with N-acylation dominating due to the higher nucleophilicity of the amine. To selectively produce the O-carbamate (CAS 2260933-08-0), a protection-deprotection strategy is required.
Validated Synthetic Workflow
Step 1: Selective N-Protection
React 3-amino-1-propanol with Di-tert-butyl dicarbonate (
-
Reagents: 3-amino-1-propanol (1.0 eq),
(1.1 eq), (1.2 eq), DCM ( ). -
Outcome:
-Boc-3-amino-1-propanol.
Step 2: O-Carbamoylation
The free hydroxyl group is acylated using dimethylcarbamoyl chloride. A strong base is necessary to deprotonate the alcohol or activate the acyl chloride.
-
Reagents:
-Boc-intermediate, Dimethylcarbamoyl chloride (1.2 eq), NaH (1.5 eq) or Pyridine/DMAP (catalytic). -
Solvent: Dry THF or DMF.
-
Mechanism: The alkoxide attacks the carbonyl of the carbamoyl chloride.
-
Outcome:
-Boc-3-aminopropyl -dimethylcarbamate.
Step 3: Deprotection & Salt Formation
Removal of the Boc group under acidic conditions yields the final hydrochloride salt.
-
Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl exchange.
-
Purification: Precipitation with diethyl ether.
Figure 1: Step-wise synthetic pathway ensuring regioselectivity for the O-carbamate.
Applications in Drug Discovery[3][12][13]
A. Targeted Protein Degradation (PROTACs)
In the context of PROTACs, this molecule acts as a Linker-Ligand Hybrid .
-
The Amine End: Serves as the attachment point to the E3 ligase ligand (e.g., Thalidomide, VHL ligand) or the Target Protein ligand.
-
The Carbamate End: Can function as a "minimalist" warhead. Dimethylcarbamates are pseudo-irreversible inhibitors of serine hydrolases. If the target protein is a serine hydrolase, this moiety can covalently modify the active site serine (transferring the dimethylcarbamoyl group), while the propyl-amine chain tethers the E3 ligase, enforcing proximity and degradation.
B. Medicinal Chemistry: Cholinergic Modulation
The
-
Mechanism: The enzyme's serine nucleophile attacks the carbamate carbonyl. The dimethylcarbamoyl-enzyme intermediate hydrolyzes very slowly (minutes to hours), effectively inhibiting the enzyme.
-
Utility of CAS 2260933-08-0: It allows researchers to "install" this AChE-inhibiting motif onto other scaffolds via the amino group. For example, conjugating this amine to a blood-brain barrier (BBB) penetrating peptide could create a CNS-active AChE inhibitor.
Figure 2: Dual utility in protein degradation and enzyme inhibition workflows.
Handling, Stability & Analytics
Stability Profile
-
Hydrolysis: The dimethylcarbamate ester is relatively stable at neutral and acidic pH (unlike simple esters) due to the resonance donation of the nitrogen lone pair into the carbonyl, which reduces electrophilicity. However, it will hydrolyze in strong alkaline conditions (
) or in the presence of esterases. -
Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic. Store in a desiccator at
to prevent "caking" and hydrolysis over long periods.
Analytical Verification (Self-Validating Protocol)
To confirm identity and purity, verify the following signals:
-
¹H NMR (DMSO-d₆):
-
ppm (Broad s, 3H,
). -
ppm (t, 2H,
). -
ppm (s, 3H or 6H,
; may appear as two peaks due to restricted rotation around the amide-like N-C bond). -
ppm (m, 2H,
). -
ppm (m, 2H, central
).
-
ppm (Broad s, 3H,
-
LC-MS:
-
Target Mass (
): 147.11 Da (Free base mass + H). -
Note: The chloride counterion is not observed in positive mode MS.
-
References
-
PubChem. Compound Summary: 3-Aminopropyl N,N-dimethylcarbamate hydrochloride. National Library of Medicine.[2] Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Contextual grounding for carbamate stability and utility). Available at: [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
